![molecular formula C20H24N4O3 B2880381 (5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1286711-77-0](/img/structure/B2880381.png)
(5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a furan ring, an isoxazole ring, an imidazole ring, and a piperidine ring. These rings are common in many biologically active compounds and are often used in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Without specific literature or patents, it’s difficult to propose a specific synthetic route .Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it may have a rigid structure. The nitrogen atoms in the isoxazole and imidazole rings could potentially act as hydrogen bond acceptors, while the hydrogen atoms on the piperidine ring could act as hydrogen bond donors .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the electron-rich furan ring and the electron-deficient isoxazole ring. The imidazole ring could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of nitrogen in the isoxazole and imidazole rings could increase its polarity, potentially making it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, such as the one present in this compound, have been reported to exhibit significant antimicrobial properties . This could be explored for the development of new antibiotics or antiseptic agents, particularly in the fight against antibiotic-resistant strains of bacteria.
Anticancer Agent
The presence of the imidazole ring in the structure suggests potential anticancer activities . Imidazole-containing compounds have been studied for their ability to interfere with cell division and could be used in targeted cancer therapies .
Antiviral Applications
Compounds with an imidazole moiety have shown antiviral properties . This compound could be investigated for its efficacy against various viral infections, possibly serving as a lead compound for the development of new antiviral drugs .
Anti-inflammatory Uses
The anti-inflammatory potential of imidazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. This compound could be part of research into new anti-inflammatory medications .
Antioxidant Properties
Imidazole derivatives have been evaluated for their antioxidant activity . This compound could contribute to the development of treatments aimed at reducing oxidative stress-related damage in cells .
Antidiabetic Research
The structural complexity of this compound, including the imidazole ring, suggests a potential role in antidiabetic drug development . It could be studied for its ability to modulate blood sugar levels .
Neuroprotective Effects
Given the piperidine and imidazole components, this compound might be researched for neuroprotective effects , potentially aiding in the treatment of neurodegenerative diseases .
Gastrointestinal Therapeutics
Compounds with imidazole rings, such as omeprazole, are used in treating acid-related gastrointestinal disorders. This compound could be investigated for similar gastroprotective effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14(2)19-21-7-10-24(19)13-15-5-8-23(9-6-15)20(25)16-12-18(27-22-16)17-4-3-11-26-17/h3-4,7,10-12,14-15H,5-6,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFGQXZNPNSOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.